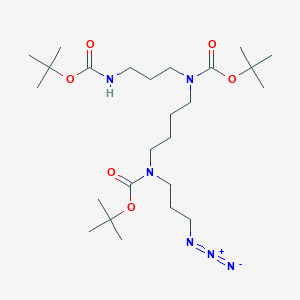

Spermine(N3BBB)

Description

The exact mass of the compound Spermine(N3BBB) is 528.36353327 g/mol and the complexity rating of the compound is 763. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Spermine(N3BBB) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spermine(N3BBB) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(3-azidopropyl)-N-[4-[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]butyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48N6O6/c1-23(2,3)35-20(32)27-14-12-18-30(21(33)36-24(4,5)6)16-10-11-17-31(19-13-15-28-29-26)22(34)37-25(7,8)9/h10-19H2,1-9H3,(H,27,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROLSMZGMDZZBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN(CCCCN(CCCN=[N+]=[N-])C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48N6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Role of Spermine in Eukaryotic Cells: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Spermine (N,N'-bis(3-aminopropyl)butane-1,4-diamine), a ubiquitous polyamine in eukaryotic cells, is a critical regulator of a myriad of cellular processes essential for cell growth, proliferation, and survival. As a polycation at physiological pH, its functions are intrinsically linked to its ability to interact with negatively charged macromolecules such as DNA, RNA, and acidic proteins. This technical guide provides a comprehensive exploration of the multifaceted biological roles of spermine, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for understanding spermine's mechanism of action and its potential as a therapeutic target.

Core Biological Functions of Spermine

Spermine's influence on cellular physiology is extensive, impacting fundamental processes from the stability of genetic material to the regulation of complex signaling networks.

Modulation of Nucleic Acid Structure and Function

As a cationic molecule, spermine readily interacts with the negatively charged phosphate backbone of nucleic acids, leading to significant effects on their structure and function.[1]

-

DNA and RNA Stabilization: Spermine binding neutralizes the negative charges on the phosphate backbone, reducing electrostatic repulsion and stabilizing the helical structure of DNA and RNA.[2][3] This stabilization is crucial for protecting nucleic acids from denaturation and degradation.[2] The effectiveness of stabilization follows the order of spermine > spermidine > Mg2+ > Na+.[4]

-

DNA Condensation: Spermine plays a key role in the condensation of DNA, a process essential for packing the genome within the cell nucleus and for the regulation of gene expression. This condensation is achieved by bringing distant DNA segments together.

-

Modulation of DNA Conformation: Spermine can influence the conformational state of DNA, facilitating transitions between different helical forms (e.g., B-DNA to A-DNA or Z-DNA). It preferentially binds to certain DNA sequences, with a notable affinity for TATA boxes and runs of thymidine residues.

Regulation of Gene Expression

Spermine exerts profound control over gene expression at multiple levels:

-

Chromatin Remodeling: By influencing DNA condensation and histone modifications, spermine can alter chromatin accessibility to the transcriptional machinery, thereby activating or repressing gene expression.

-

Transcription: Spermine can directly influence the activity of RNA polymerases and the binding of transcription factors to their DNA targets.

-

Translation: Spermine and its precursor, spermidine, are involved in the regulation of protein synthesis. Spermidine is essential for the hypusination of eukaryotic translation initiation factor 5A (eIF5A), a modification critical for the translation of a specific subset of mRNAs.

Modulation of Ion Channel Activity

Spermine acts as an endogenous modulator of various ion channels, playing a critical role in regulating cellular excitability and ion homeostasis.

-

Inwardly Rectifying Potassium (Kir) Channels: Intracellular spermine is a key factor in the inward rectification of Kir channels. It blocks the channel pore from the cytoplasmic side in a voltage-dependent manner, allowing K+ influx but limiting its efflux at depolarized membrane potentials.

-

NMDA Receptors: Extracellular spermine potentiates the activity of N-methyl-D-aspartate (NMDA) receptors by increasing their sensitivity to agonists and reducing desensitization. At higher concentrations, it can also produce a voltage-dependent block of the channel.

-

Calcium Channels: Spermine can modulate the activity of various calcium channels. It potentiates the mitochondrial calcium uniporter, enhancing mitochondrial Ca2+ uptake.

Regulation of Cell Growth, Proliferation, and Apoptosis

The intracellular concentration of spermine is tightly linked to cell cycle progression and cell fate decisions.

-

Cell Proliferation: Adequate levels of polyamines, including spermine, are essential for cell proliferation. Depletion of spermine can lead to cell cycle arrest.

-

Apoptosis: Spermine can have dual roles in apoptosis. Under certain conditions, its metabolites, generated through oxidative deamination, can induce apoptosis by increasing reactive oxygen species (ROS), leading to mitochondrial dysfunction and caspase activation. Conversely, depletion of spermine can also trigger mitochondria-mediated apoptosis. The effect of spermine on apoptosis is often cell-type and concentration-dependent.

Quantitative Data on Spermine's Biological Effects

The following tables summarize key quantitative data related to the biological activities of spermine.

Table 1: Intracellular Concentrations of Spermine in Mammalian Cells

| Cell Type/Tissue | Spermine Concentration | Reference |

| Mammalian Cells (general) | Millimolar (mM) range | |

| Human Seminal Fluid | 3 mM | |

| Rat Liver Mitochondria | ~1 µmol/g wet weight | |

| Guinea-pig Atria | Higher than ventricles | |

| Guinea-pig Ventricles | Lower than atria |

Table 2: Binding Affinities and Dissociation Constants (Kd) of Spermine

| Interacting Molecule | Method | Binding Affinity (Keq/Kd) | Reference |

| Double-stranded DNA | SPR | Keq: 1.7 x 10⁴ M⁻¹ | |

| Kir2.1 Channels | Electrophysiology | Kd(0): 3.64 ± 0.25 µM | |

| Mitochondrial Ca²⁺ Uniporter | Ca²⁺ electrode | Half-maximal effect at 170 µM |

Table 3: IC50 and EC50 Values for Spermine's Biological Effects

| Biological Effect | Cell Line/System | IC50/EC50 Value | Reference |

| Inhibition of Proliferation | Normal Human Fibroblasts | IC50: 2.0 ± 0.5 µM | |

| Inhibition of Proliferation | Cystic Fibrosis Fibroblasts | IC50: 2.2 ± 0.1 µM | |

| Induction of Apoptosis | SJNKP Neuroblastoma Cells | >60% apoptosis at 9 µM | |

| Induction of Apoptosis | IMR5 Neuroblastoma Cells | >60% apoptosis at 12 µM | |

| Potentiation of Mitochondrial Ca²⁺ Buffering | Permeabilized HEK293 cells | EC50: 201 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biological roles of spermine.

Quantification of Intracellular Spermine by HPLC

Objective: To accurately measure the concentration of spermine in biological samples.

Principle: Polyamines are extracted from cells or tissues, derivatized with a fluorescent tag (e.g., o-phthalaldehyde), and then separated and quantified by reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection.

Methodology:

-

Sample Preparation:

-

For cultured cells (~1 x 10⁶), wash with cold PBS and lyse in 0.2 M perchloric acid.

-

For tissues (~50 mg), homogenize in 0.2 M perchloric acid.

-

Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to precipitate proteins.

-

Collect the supernatant containing the polyamines.

-

-

Derivatization:

-

Mix the supernatant with an equal volume of 2 N NaOH.

-

Add o-phthalaldehyde (OPA) reagent (e.g., 10 mg/mL in methanol) and N-acetyl-L-cysteine.

-

Incubate in the dark at room temperature for a defined period (e.g., 10 minutes) to allow for the formation of fluorescent derivatives.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate with tetrahydrofuran) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.

-

-

Quantification:

-

Generate a standard curve using known concentrations of spermine.

-

Calculate the concentration of spermine in the samples by comparing their peak areas to the standard curve.

-

Analysis of Spermine-DNA Interaction by Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity and kinetics of spermine's interaction with DNA.

Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte (spermine) to an immobilized ligand (DNA). This allows for real-time monitoring of the association and dissociation phases of the interaction.

Methodology:

-

Sensor Chip Preparation:

-

Use a sensor chip suitable for DNA immobilization (e.g., a streptavidin-coated chip for biotinylated DNA).

-

Activate the chip surface according to the manufacturer's instructions.

-

-

DNA Immobilization:

-

Prepare a solution of biotinylated double-stranded DNA in an appropriate buffer (e.g., HBS-EP).

-

Inject the DNA solution over the activated sensor chip surface to achieve the desired immobilization level.

-

A reference flow cell without immobilized DNA should be prepared to subtract non-specific binding.

-

-

Binding Analysis:

-

Prepare a series of spermine dilutions in the running buffer.

-

Inject the spermine solutions over the DNA-immobilized and reference flow cells at a constant flow rate.

-

Monitor the change in response units (RU) in real-time to observe the association phase.

-

After the injection, allow the running buffer to flow over the chip to monitor the dissociation phase.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the experimental flow cell data.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Assessment of Spermine-Induced Apoptosis by Flow Cytometry

Objective: To quantify the percentage of apoptotic and necrotic cells in a population following treatment with spermine.

Principle: This method utilizes a dual staining with Annexin V and a viability dye like Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

Methodology:

-

Cell Treatment:

-

Culture cells to the desired confluency and treat with various concentrations of spermine for a specified duration.

-

Include untreated cells as a negative control.

-

-

Cell Staining:

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and incubate in the dark for 15 minutes at room temperature.

-

Add Propidium Iodide to the cell suspension just before analysis.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer equipped with appropriate lasers and filters for FITC and PI detection.

-

Gate the cell populations based on their fluorescence intensity:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

-

Data Interpretation:

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by spermine.

-

Signaling Pathways and Logical Relationships

Spermine is intricately involved in several key signaling pathways that regulate cellular function.

Spermine and the mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. Polyamines, including spermine, have a complex interplay with the mTOR signaling pathway. Polyamines can promote cell growth in part through their interaction with the mTOR pathway, and conversely, mTOR signaling can influence intracellular polyamine levels.

Spermine and Calcium Signaling

Spermine is a significant modulator of intracellular calcium (Ca²⁺) homeostasis. It can influence Ca²⁺ signaling through its effects on various channels and transporters. A key interaction is with the mitochondrial calcium uniporter (MCU), where spermine enhances Ca²⁺ uptake into the mitochondria.

Experimental Workflow for Spermine Quantification

The following diagram illustrates a typical workflow for the quantification of intracellular spermine using HPLC.

Conclusion

Spermine is a pleiotropic molecule with profound effects on fundamental cellular processes in eukaryotes. Its ability to interact with key macromolecules underpins its diverse biological roles, from maintaining genomic stability to regulating complex signaling pathways. A thorough understanding of spermine's mechanisms of action is crucial for researchers in various fields, and its dysregulation in diseases such as cancer highlights its potential as a significant target for therapeutic intervention. This guide provides a foundational resource for professionals seeking to delve into the intricate biology of spermine and its implications for human health and disease.

References

- 1. Interaction of polyamines and mTOR signaling in the synthesis of antizyme (AZ) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spermine Condenses DNA, but Not RNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spermine-DNA interactions: a theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

The Discovery and History of Spermine: A Technical Guide for Researchers

November 2025

Abstract

First observed as crystals in human semen by Antonie van Leeuwenhoek in 1678, spermine is a ubiquitous biogenic polyamine that has since become the subject of extensive scientific inquiry. This in-depth technical guide provides a comprehensive overview of the discovery and history of spermine research, with a focus on the foundational experiments that elucidated its structure and function. Detailed methodologies from key historical papers are presented, alongside a summary of early quantitative data. Furthermore, this guide illustrates the historical and current understanding of spermine's biological roles through diagrams of its biosynthetic pathway and its influence on key cellular signaling pathways, providing a valuable resource for researchers, scientists, and drug development professionals.

The Dawn of Discovery: From Crystalline Observations to Structural Elucidation

The scientific journey of spermine began in the 17th century with the pioneering observations of the Dutch microscopist Antonie van Leeuwenhoek. In 1678, he reported the presence of crystalline structures in human semen.[1][2] These crystals, later identified as spermine phosphate, were one of the first pure biological substances to be observed under a microscope.[3]

It would take over two centuries for the chemical nature of this substance to be unraveled. In 1888, the German chemists Ladenburg and Abel revisited these crystals, successfully isolating the organic base and naming it "spermin."[1] However, the correct molecular structure of spermine remained elusive until 1926, when it was independently and simultaneously determined by two research groups: Dudley, Rosenheim, and Starling in England, and Wrede and colleagues in Germany.[1]

Key Milestones in the Discovery and Characterization of Spermine

| Year | Researcher(s) | Key Contribution |

| 1678 | Antonie van Leeuwenhoek | First observation of spermine phosphate crystals in human semen. |

| 1888 | Ladenburg and Abel | Isolation of the free base "spermin" from its phosphate salt. |

| 1924 | Rosenheim, O. | Detailed method for the isolation of spermine phosphate from semen and testis. |

| 1924 | Dudley, H. W., Rosenheim, M. C., & Rosenheim, O. | Isolation of spermine from various animal tissues. |

| 1926 | Dudley, H. W., Rosenheim, O., & Starling, W. W. | Elucidation of the correct chemical structure of spermine and its chemical synthesis. |

| 1926 | Wrede, F. et al. | Independent confirmation of the structure of spermine. |

Foundational Experimental Protocols

This section provides a detailed look at the methodologies employed in the key historical experiments that led to the isolation and structural determination of spermine.

Leeuwenhoek's Observation of Spermine Phosphate Crystals (1678)

While a formal protocol in the modern sense does not exist for Leeuwenhoek's initial observation, his method can be described as follows:

-

Sample: Freshly ejaculated human semen.

-

Instrumentation: A simple, single-lens microscope of his own design.

-

Procedure: A small sample of semen was placed on a glass slide and observed directly under the microscope. Over a short period, as the sample partially dried, characteristic transparent, glistening, three-sided crystals with pointed ends formed and were meticulously drawn and described.

Ladenburg and Abel's Isolation of the Free Base "Spermin" (1888)

-

Starting Material: Spermine phosphate crystals isolated from human semen.

-

Liberation of the Free Base: The spermine phosphate crystals were treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to deprotonate the amine groups and precipitate the phosphate as a salt.

-

Extraction: The liberated free base, spermine, being an organic molecule, was likely extracted from the aqueous solution using an organic solvent in which it is soluble.

-

Purification: The organic solvent was then evaporated, yielding the isolated "spermin" base. Further purification may have involved recrystallization.

Rosenheim's Isolation of Spermine Phosphate (1924)

Rosenheim developed a more systematic method for isolating larger quantities of spermine phosphate.

-

Starting Material: Bull's testes or human semen.

-

Procedure for Testes:

-

340g of bull's testicle was suspended in 700 cc of 96% alcohol in a stoppered bottle.

-

After three weeks, microscopic crystals of spermine phosphate were observed in the deposit.

-

After three months, macroscopic crystals up to 3-4 mm in length had formed.

-

The crystals were collected, boiled with alcohol, and the residue was extracted with water to yield purified spermine phosphate crystals.

-

-

Procedure for Semen:

-

The dry residue of semen was finely ground and extracted with warm water containing a few drops of ammonia.

-

This process extracted the spermine phosphate while leaving most proteins behind.

-

The extract was concentrated, leading to the crystallization of spermine phosphate.

-

-

Quantitative Data: The dry residue of semen yielded 5.2% of spermine phosphate crystals.

Dudley, Rosenheim, and Starling's Structural Elucidation and Synthesis (1926)

This seminal work involved a combination of degradation reactions, elemental analysis, and ultimately, chemical synthesis to confirm the structure of spermine.

-

Experimental Workflow for Structure Elucidation:

-

Key Quantitative Data from Dudley, Rosenheim, and Starling (1926):

| Compound | Property | Reported Value |

| Spermine Phosphate | Melting Point | 232-234 °C |

| Spermine Hydrochloride | Melting Point | 298-300 °C |

| Synthetic Spermine Picrate | Melting Point | 252-254 °C |

| Natural Spermine Picrate | Melting Point | 252-254 °C |

| Elemental Analysis of Spermine | % Carbon | Found: 59.3, 59.4; Calculated for C₁₀H₂₆N₄: 59.4 |

| % Hydrogen | Found: 13.0, 13.1; Calculated for C₁₀H₂₆N₄: 12.9 | |

| % Nitrogen | Found: 27.8; Calculated for C₁₀H₂₆N₄: 27.7 |

Spermine as a Biogenic Polyamine: Biosynthesis and Key Functions

Spermine is a polycationic aliphatic amine and, along with its precursors putrescine and spermidine, is classified as a biogenic polyamine. These molecules are essential for cell growth, proliferation, and differentiation.

The Biosynthetic Pathway of Spermine

Spermine is synthesized from the amino acid ornithine through a series of enzymatic reactions.

References

A Technical Guide to the Mechanism of Action of Spermine Analogs in Cellular Metabolism

Disclaimer: The specific compound "Spermine(N3BBB)" is not found in the public scientific literature and appears to be a non-standard nomenclature. This guide will focus on the well-characterized and clinically relevant spermine analog, N¹,N¹¹-diethylnorspermine (DENSPM) , as a representative of its class to describe the core mechanisms of action in cellular metabolism.

Introduction

Polyamines—primarily putrescine, spermidine, and spermine—are ubiquitous polycations essential for a multitude of cellular processes, including cell proliferation, differentiation, and gene regulation.[1][2] Their tightly regulated intracellular concentrations are frequently dysregulated in cancer, where elevated levels are necessary to sustain rapid growth.[3][4] This dependency makes the polyamine metabolic pathway an attractive target for anticancer therapy.[5]

Spermine analogs, such as N¹,N¹¹-diethylnorspermine (DENSPM), are synthetic molecules designed to interfere with polyamine homeostasis. Unlike simple biosynthetic inhibitors, these analogs exert complex, multi-faceted effects on cellular metabolism. They not only deplete the natural polyamines but also actively reprogram fundamental metabolic pathways, including energy production and macromolecular synthesis. This guide provides an in-depth technical overview of the mechanisms by which spermine analogs modulate cellular metabolism, with a focus on DENSPM.

Core Mechanism of Action: Deregulation of Polyamine Homeostasis

The primary mechanism of spermine analogs like DENSPM is the profound disruption of polyamine homeostasis, which is achieved mainly through the superinduction of the enzyme spermidine/spermine N¹-acetyltransferase (SSAT) .

2.1 Induction of SSAT: The Central Event SSAT is the rate-limiting enzyme in polyamine catabolism. It acetylates spermine and spermidine, converting them into forms that are either exported from the cell or oxidized by N¹-acetylpolyamine oxidase (APAO). DENSPM strongly induces SSAT expression at transcriptional and post-transcriptional levels. This massive induction of SSAT activity has two major consequences:

-

Depletion of Natural Polyamines: The accelerated acetylation leads to a rapid and profound depletion of intracellular spermidine and spermine pools.

-

Creation of a Futile Metabolic Cycle: To compensate for the loss of polyamines, cells upregulate the biosynthetic pathway. This creates a futile cycle where newly synthesized polyamines are immediately acetylated and catabolized. This process consumes significant amounts of two critical metabolic co-factors: ATP (for the synthesis of S-adenosylmethionine, the propylamine donor) and Acetyl-CoA (for the SSAT-catalyzed acetylation).

The intense consumption of Acetyl-CoA is a pivotal event that links the disruption of polyamine metabolism to broader cellular metabolic reprogramming.

Figure 1: Core mechanism of spermine analog action on polyamine homeostasis.

Reprogramming of Cellular Metabolism

The SSAT-driven depletion of Acetyl-CoA and the loss of natural polyamines trigger widespread changes in cellular energy and lipid metabolism.

3.1 Impact on Mitochondrial Function and Energy Metabolism Mitochondria are central to cellular energetics and are significantly impacted by spermine analog treatment.

-

Impaired Mitochondrial Respiration: Polyamines are essential for maintaining mitochondrial structure and function. Their depletion leads to ablation of mitochondrial function, including a reduction in fatty acid oxidation (FAO).

-

Shift to Glycolysis: To compensate for impaired mitochondrial respiration, cells undergo a metabolic shift from aerobic respiration to glycolysis for energy production, a phenomenon described as a "polyamine depletion-mediated Warburg-like effect". Transcriptomic analyses have confirmed the downregulation of genes involved in the TCA cycle and glycolysis following DENSPM treatment in some models.

-

Mitochondrial DNA Depletion: Some spermine analogs have been shown to cause a selective, growth-dependent loss of mitochondrial DNA (mtDNA) without affecting nuclear DNA, suggesting a cessation of mtDNA replication.

3.2 Alterations in Lipid Metabolism The depletion of the Acetyl-CoA pool has profound consequences for lipid metabolism.

-

Inhibition of Fatty Acid Synthesis: The reduction in Acetyl-CoA and the related decrease in malonyl-CoA (a key substrate for fatty acid synthesis) lead to a decrease in lipid anabolism.

-

Accumulation of Lipid Droplets: Despite the decrease in lipid synthesis, polyamine depletion results in the accumulation of lipid droplets. This is attributed to a significant reduction in the catabolism of lipids via mitochondrial fatty acid oxidation.

-

Gene Expression Changes: RNA sequencing analysis has revealed that DENSPM treatment broadly interferes with lipid metabolism by downregulating genes involved in fatty acid synthesis, desaturation, and uptake.

Figure 2: Downstream metabolic consequences of SSAT induction by spermine analogs.

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of spermine analogs with metabolic enzymes and their effects on cell proliferation.

Table 1: Kinetic Parameters for Metabolism of Spermine Analogs by Human Polyamine Oxidases Data extracted from a study using recombinant human polyamine oxidase (APAO) and spermine oxidase (SMO).

| Compound | Enzyme | Km (μM) | kcat (s⁻¹) |

| DESPM | APAO | 10 | 1.1 |

| SMO | 28 | 0.8 | |

| EtSPM | APAO | 16 | 1.5 |

| SMO | 25 | 8.2 | |

| BnSPM | APAO | 6.0 | 2.8 |

| SMO | 19 | 0.8 |

Abbreviations: DESPM (N,N'-diethylspermine), EtSPM (N-ethylspermine), BnSPM (N-benzylspermine), APAO (N¹-acetylpolyamine oxidase), SMO (spermine oxidase), Km (Michaelis constant), kcat (turnover number).

Table 2: Cellular Growth Inhibition by DENSPM Data from a study on human melanoma cell lines.

| Cell Line | IC₅₀ (μM) |

| Resistant Lines | > 10 (up to 180) |

| Sensitive Lines | 2 - 10 |

Note: At concentrations <10 µM, DENSPM was observed to increase proliferation in resistant cell lines, suggesting it can mimic endogenous polyamines at low, clinically relevant concentrations.

Key Experimental Protocols

This section details common methodologies used to investigate the metabolic effects of spermine analogs.

5.1 Measurement of Ornithine Decarboxylase (ODC) Activity This protocol is based on a radiolabeled enzymatic assay that measures the conversion of ornithine to putrescine.

-

Cell Lysis: Prepare cell lysates in a buffer containing pyridoxal-5-phosphate (PLP), DTT, and EDTA.

-

Reaction Mixture: In a test tube, combine cell lysate with a reaction buffer containing Tris-HCl, PLP, DTT, L-ornithine, and L-[¹⁴C]-ornithine.

-

CO₂ Trapping: Place a filter paper disc soaked in a CO₂ trapping agent (e.g., hyamine hydroxide) in a center well suspended above the reaction mixture. Seal the tube.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes. The enzymatic reaction releases ¹⁴CO₂.

-

Stopping the Reaction: Stop the reaction by injecting an acid (e.g., trichloroacetic acid), which facilitates the release of all dissolved CO₂.

-

Quantification: Remove the filter paper and measure the trapped radioactivity using a liquid scintillation counter. The amount of ¹⁴CO₂ is proportional to ODC activity.

5.2 Quantification of Intracellular Polyamines by HPLC This protocol uses high-performance liquid chromatography (HPLC) with pre- or post-column derivatization to quantify polyamines.

-

Extraction: Lyse cells in an acid solution (e.g., 0.2 M perchloric acid).

-

Centrifugation: Centrifuge the lysate to pellet proteins and cellular debris. The supernatant contains the polyamines.

-

Derivatization: React the polyamines in the supernatant with a fluorescent agent. A common method is post-column derivatization with fluorescamine, which reacts with primary amines to form a fluorescent product.

-

HPLC Separation: Inject the derivatized sample onto a reverse-phase HPLC column. Separate the polyamines using a gradient elution protocol.

-

Detection and Quantification: Detect the fluorescent derivatives using a fluorescence detector. Quantify the concentrations by comparing peak areas to those of known standards.

5.3 Measurement of Polyamine Oxidase (PAO) Activity This assay measures the production of aldehydes, a product of polyamine oxidation.

-

Sample Preparation: Use cell lysates or purified enzyme preparations.

-

Reaction: Incubate the enzyme source with the polyamine substrate (e.g., spermine) in a suitable buffer at 37°C.

-

Detection of Aldehyde: Stop the reaction and add 3-methyl-2-benzothiazolone hydrazone (MBTH). Heat the mixture to form an azine derivative.

-

Color Development: Add FeCl₃ to develop a colored formazan dye.

-

Spectrophotometry: Measure the absorbance at a specific wavelength (e.g., 635 nm). The intensity of the color is proportional to the amount of aldehyde produced and thus to the PAO activity.

Figure 3: A generalized experimental workflow for studying spermine analog effects.

Conclusion

Spermine analogs, exemplified by DENSPM, represent a sophisticated class of antineoplastic agents that act by inducing a state of metabolic chaos. Their primary action—the massive induction of SSAT—triggers a cascade of events that extends far beyond simple polyamine depletion. By draining the cell of critical metabolites like Acetyl-CoA and ATP, these analogs cripple mitochondrial function, inhibit lipid synthesis, and force a reliance on less efficient glycolytic pathways. This multi-pronged metabolic attack effectively shuts down the key anabolic programs required for cancer cell proliferation and survival. Understanding these complex mechanisms is crucial for the continued development and optimization of polyamine-targeted therapies for cancer and other proliferative diseases.

References

The Function of Spermine in Regulating Gene Expression and Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spermine, a ubiquitous polyamine, is a critical regulator of fundamental cellular processes, profoundly influencing gene expression and protein synthesis through a multi-faceted mechanism. Its polycationic nature allows for intricate interactions with negatively charged macromolecules like DNA, RNA, and proteins, thereby modulating chromatin structure, transcription, and translation. This technical guide provides an in-depth exploration of spermine's involvement in gene regulation and protein synthesis, detailing its impact on chromatin accessibility, histone modifications, and the modulation of key translational machinery. We present quantitative data on these interactions, outline detailed experimental protocols for investigating spermine's molecular functions, and provide visual representations of key pathways and workflows to facilitate a comprehensive understanding of this vital molecule's role in cellular function and its potential as a therapeutic target.

Introduction to Spermine

Polyamines, including spermine, spermidine, and their precursor putrescine, are aliphatic compounds with more than two amino groups that are essential for eukaryotic cell growth and survival.[1][2] At physiological pH, these molecules are polycationic, enabling them to interact with various negatively charged macromolecules such as DNA, RNA, proteins, and phospholipids.[1][3] This interaction is central to their diverse roles in cell proliferation, differentiation, gene regulation, and the synthesis of proteins and nucleic acids.[4] Dysregulation of polyamine metabolism is frequently observed in various pathological conditions, including cancer, making the polyamine pathway a significant target for therapeutic intervention. While spermidine has a well-defined role as the precursor for the essential hypusine modification of eukaryotic initiation factor 5A (eIF5A), this guide will focus on the distinct and overlapping functions of spermine in the complex regulatory networks of gene expression and protein synthesis.

Spermine's Role in Regulating Gene Expression

Spermine's influence on gene expression is not mediated by a single mechanism but rather through a complex interplay of interactions at both the chromatin and transcriptional levels.

Chromatin Structure Modulation

Spermine's polycationic nature allows it to electrostatically interact with the negatively charged phosphate backbone of DNA, leading to significant effects on chromatin structure.

-

Chromatin Condensation: Spermine binds to DNA and promotes its condensation, which can alter the accessibility of genomic regions to transcription factors and the transcriptional machinery. This condensation effect suggests spermine plays a role in maintaining a more compact and transcriptionally poised chromatin environment.

-

Histone Modifications: Spermine can influence the activity of enzymes that modify histones. These modifications, such as acetylation and methylation, are critical for regulating gene expression. Polyamines can stimulate the activity of histone acetyltransferases (HATs), which is generally associated with a more open chromatin structure and transcriptional activation. Conversely, polyamine depletion can lead to a more open chromatin state. Polyamines interact electrostatically with DNA on the nucleosome, which can free histone tails, making them more accessible to chromatin-modifying enzymes.

Transcriptional Regulation

Spermine can directly and indirectly influence the process of transcription.

-

Interaction with Transcription Machinery: Studies have shown that spermine can affect the transcription of chromatin by mammalian RNA polymerase. It can be active at both high (0.1 mM) and low (1 µM) concentrations, with the lower concentration appearing to increase the affinity of the polymerase for chromatin. This suggests a direct regulatory role for spermine at the level of genome transcription.

-

Modulation of Transcription Factor Binding: Spermine's ability to bind DNA and alter its conformation can influence the binding of transcription factors. For instance, spermine has been observed to bind preferentially to 'TATA' box sequence elements, suggesting a role in the specific chromatin structure of these regions. It can also modulate the conformation of G-quadruplex structures in promoter regions, thereby affecting downstream gene expression.

Caption: Spermine's electrostatic interaction with DNA and histones induces chromatin condensation.

Spermine's Role in Regulating Protein Synthesis

Spermine and its precursor, spermidine, play crucial roles in the regulation of translation, impacting both the initiation and elongation phases.

Direct Effects on the Ribosome

Polyamines can directly influence ribosomal function. They have been shown to stimulate the amino acid-incorporating activity of cell-free protein synthesis systems. This stimulation is particularly effective at suboptimal Mg2+ concentrations, suggesting that polyamines can help stabilize ribosomal structure and facilitate the binding of mRNA and aminoacyl-tRNA to the ribosome.

Indirect Regulation via eIF5A Hypusination

One of the most critical roles of polyamines in protein synthesis is indirect, through the post-translational modification of eukaryotic initiation factor 5A (eIF5A).

-

The Hypusination Pathway: The amino acid hypusine is unique to eIF5A and is essential for its activity. Its formation is a two-step enzymatic process that requires spermidine as a substrate.

-

Deoxyhypusine Synthase (DHS): Transfers the aminobutyl moiety from spermidine to a specific lysine residue on the eIF5A precursor.

-

Deoxyhypusine Hydroxylase (DOHH): Hydroxylates the intermediate to form the mature, active hypusinated eIF5A.

-

-

Function of Hypusinated eIF5A: Active eIF5A is crucial for translation elongation, particularly in resolving ribosomal stalling at sequences encoding multiple proline residues. The hypusine modification is essential for cell proliferation, and its inactivation is lethal in yeast and mice. Therefore, by providing the necessary spermidine precursor, the polyamine pathway is directly linked to the synthesis of a subset of cellular proteins and overall cell growth.

Caption: The eIF5A hypusination pathway, a critical function of spermidine.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the interaction of spermine with nucleic acids and its effect on related processes.

Table 1: Binding Constants of Polyamines to Nucleic Acids

| Polyamine | Nucleic Acid | Binding Constant (K) M⁻¹ | Number of Binding Sites (per phosphate) | Reference |

|---|---|---|---|---|

| Spermine | rRNA | 0.18 x 10⁴ | 0.082 - 0.133 |

| Spermidine| rRNA | 2.2 x 10³ | 0.11 | |

Table 2: Effect of Spermine on Actinomycin D (ACTD) Binding to DNA

| Spermine Conc. (mM) | Association Constant (Ka) M⁻¹ | Fold Reduction vs. 0 mM | Reference |

|---|---|---|---|

| 0 | 1.15 x 10⁵ | - | |

| 5 | 3.61 x 10⁴ | ~3.2 |

| 10 | 2.65 x 10⁴ | ~4.3 | |

Table 3: Effect of Polyamines on DNA Thermal Stability (ΔTM)

| Polyamine | DNA Structure | ΔTM (°C) | Reference |

|---|---|---|---|

| Putrescine | i-Motif | ~4 | |

| Spermidine | i-Motif | ~8 | |

| Spermine | i-Motif | ~8 |

| All | dsDNA | 23 - 27 | |

Experimental Protocols

Investigating the effects of spermine requires a range of molecular biology techniques. Below are outlines for key experimental protocols.

Chromatin Immunoprecipitation (ChIP)

This protocol is designed to assess the association of specific histone modifications with genomic regions of interest in response to spermine treatment.

-

Materials: Formaldehyde (for cross-linking), cell lysis buffer, sonicator or micrococcal nuclease, antibodies specific to histone modifications, Protein A/G beads, wash buffers, elution buffer, proteinase K, DNA purification kit, qPCR reagents.

-

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis & Chromatin Fragmentation: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest.

-

Immune Complex Capture: Add Protein A/G beads to capture the antibody-histone-DNA complexes.

-

Washes: Wash the beads to remove non-specifically bound chromatin.

-

Elution & Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating. Degrade proteins with proteinase K.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

-

Analysis: Use quantitative PCR (qPCR) to quantify the amount of specific DNA sequences in the immunoprecipitated sample, indicating the level of the histone modification at that genomic location.

Caption: A streamlined workflow for a Chromatin Immunoprecipitation (ChIP) experiment.

In Vitro Transcription Assay

This assay can be used to directly assess the effect of spermine on the efficiency of transcription from a specific DNA template.

-

Materials: Linear DNA template with a promoter (e.g., T7), T7 RNA Polymerase, ribonucleotides (ATP, GTP, CTP, UTP), transcription buffer, spermine solutions of varying concentrations, RNase inhibitor, DNase I, RNA purification reagents.

-

Procedure:

-

Reaction Setup: In separate RNase-free tubes, combine the DNA template, ribonucleotides, transcription buffer, RNase inhibitor, and T7 RNA Polymerase. Add different concentrations of spermine to each reaction tube.

-

Incubation: Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C).

-

Termination: Stop the reaction and treat with DNase I to remove the DNA template.

-

RNA Purification: Purify the transcribed RNA.

-

-

Analysis: Analyze the quantity of the RNA product by gel electrophoresis or a fluorescence-based RNA quantification method. The amount of RNA produced will indicate the efficiency of transcription under each spermine concentration.

Cell-Free Protein Synthesis Assay

This assay measures the direct impact of spermine on the translational machinery.

-

Materials: Cell-free extract (e.g., rabbit reticulocyte lysate or wheat germ extract), specific mRNA template (e.g., luciferase mRNA), amino acid mixture (including a radiolabeled amino acid like ³⁵S-methionine), spermine solutions.

-

Procedure:

-

Reaction Setup: Combine the cell-free extract, mRNA template, and amino acid mixture in tubes. Add varying concentrations of spermine to each reaction.

-

Incubation: Incubate at the optimal temperature to allow for translation.

-

Precipitation: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

-

Quantification: Collect the precipitated protein on a filter and measure the incorporated radioactivity using a scintillation counter.

-

-

Analysis: The amount of radioactivity is directly proportional to the amount of protein synthesized, allowing for the quantification of spermine's stimulatory or inhibitory effects.

Implications for Drug Development

The multifaceted role of spermine and polyamines in gene regulation and cell growth presents numerous opportunities for drug development, particularly in oncology.

-

Targeting Polyamine Metabolism: Since cancer cells have a high proliferation rate, their demand for polyamines is elevated. Inhibitors of key enzymes in the polyamine biosynthesis pathway, such as ornithine decarboxylase (ODC), have been explored as anti-cancer agents. By depleting intracellular polyamine levels, these drugs can inhibit cell growth and induce apoptosis.

-

Modulating Spermine-Target Interactions: Developing molecules that can mimic or antagonize spermine's effects on specific DNA structures (like G-quadruplexes) or its interactions with the transcriptional machinery could offer a more targeted therapeutic approach.

-

Exploiting the eIF5A Pathway: Given the essential nature of eIF5A hypusination, inhibitors of DHS are being investigated as potential antiproliferative agents.

Conclusion

Spermine is a potent modulator of gene expression and protein synthesis, exerting its influence through a variety of direct and indirect mechanisms. At the gene expression level, it directly impacts chromatin structure by promoting condensation and modulating histone tail accessibility. At the protein synthesis level, it can directly facilitate ribosomal function and, through its precursor spermidine, is essential for the hypusination and activation of the critical translation factor eIF5A. The quantitative and mechanistic insights presented in this guide underscore the importance of spermine in cellular homeostasis and highlight the polyamine pathway as a promising area for continued research and therapeutic development. A thorough understanding of these complex interactions is crucial for professionals seeking to unravel the intricacies of cell biology and develop novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. The function of spermine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Involvement of spermidine in proliferation and differentiation of human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stabilizing Influence of Spermine on DNA and RNA: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Spermine, a ubiquitous polyamine, plays a critical role in cellular function through its direct interaction with nucleic acids. As a tetravalent cation at physiological pH, spermine engages in potent electrostatic interactions with the negatively charged phosphate backbone of DNA and RNA, leading to significant structural stabilization and condensation. This guide provides an in-depth technical overview of the mechanisms by which spermine stabilizes nucleic acids, supported by quantitative data, detailed experimental protocols, and visual representations of the associated molecular processes and cellular pathways. Understanding these interactions is paramount for research in chromatin structure, gene regulation, and the development of therapeutics targeting nucleic acid stability.

Introduction: The Molecular Basis of Spermine-Nucleic Acid Interaction

Polyamines, including spermine, spermidine, and putrescine, are essential for cell growth and proliferation[1]. Spermine, with its four primary amino groups, is particularly effective at neutralizing the negative charges on the phosphate backbone of DNA and RNA[2]. This charge neutralization reduces electrostatic repulsion between adjacent phosphate groups, thereby stabilizing the helical structure.

The interaction is not merely electrostatic; spermine's flexible aliphatic chain allows it to fit into the grooves of nucleic acid duplexes. In B-form DNA, spermine is thought to bind in both the major and minor grooves, inducing conformational changes such as bending[2][3][4]. A key distinction in its interaction with DNA versus RNA lies in its binding mode. With DNA, spermine tends to bind externally, facilitating intermolecular bridging and leading to efficient condensation. In contrast, with mixed-sequence RNA, spermine is often sequestered deep within the major groove, which locks the RNA into a stable conformation and inhibits aggregation. This differential interaction is crucial for its diverse cellular roles, where a large fraction of cellular spermine is found associated with RNA.

Quantitative Analysis of Spermine-Induced Stabilization

The stabilizing effect of spermine on nucleic acids can be quantified through various biophysical techniques. The following tables summarize key quantitative data from studies on spermine-DNA and spermine-RNA interactions.

Table 1: Binding Affinity of Spermine to Nucleic Acids

| Nucleic Acid | Method | Parameter | Value | Conditions |

| dsDNA | Dye Exclusion | Kd | 7.4 ± 3.9 x 10⁻⁸ M | Arsenazo III dye used to measure unbound spermine. |

| dsDNA (in 1 mM Mg²⁺) | Dye Exclusion | Kd | ~4 x 10⁻⁶ M | Competitive binding with magnesium. |

| DNA i-motif (C6T) | Circular Dichroism | Kd | 0.05 mM | pH 5.3, saturation reached at this concentration. |

| dsDNA | Surface Plasmon Resonance | Keq | 1.7 x 10⁴ M⁻¹ | |

| rRNA | Not Specified | Ka | 0.18 x 10⁴ M⁻¹ | Ionic strength and pH dependent. |

Table 2: Effect of Spermine on the Thermal Stability (Tm) of DNA Structures

| DNA Structure | Base Tm (°C) | Tm with Spermine (°C) | ΔTm (°C) | Spermine Conc. | Conditions |

| Perfect Duplex (P1) | 36.5 | 58.5 | 22.0 | 5 mM | 20 mM Tris-HCl, 100 mM NaCl, 22 mM MgCl₂ |

| Bulged Loop (B1) | 24.5 | 58.5 | 34.0 | 5 mM | 20 mM Tris-HCl, 100 mM NaCl, 22 mM MgCl₂ |

| Mismatched (M1) | 14.0 | 48.0 | 34.0 | 5 mM | 20 mM Tris-HCl, 100 mM NaCl, 22 mM MgCl₂ |

| Hairpin (H1) | 48.5 | 58.5 | 10.0 | 5 mM | 20 mM Tris-HCl, 100 mM NaCl, 22 mM MgCl₂ |

| i-motif (C6T) | 45.4 | ~53.4 | ~8.0 | Saturating | pH 5.3 |

| dsDNA (C6T) | Not specified | Not specified | ~23.0 | Saturating | pH 5.3 |

The data clearly indicates that spermine significantly enhances the thermal stability of both canonical and non-canonical DNA structures. Notably, the stabilizing effect can be so pronounced that it compensates for the inherent instability of abnormal structures like bulged loops and mismatches.

Experimental Protocols for Investigating Spermine-Nucleic Acid Interactions

This section provides detailed methodologies for key experiments used to characterize the interaction of spermine with DNA and RNA.

UV-Vis Thermal Denaturation Assay

This assay measures the change in UV absorbance of a nucleic acid solution as a function of temperature to determine its melting temperature (Tm). The Tm is the temperature at which half of the double-stranded nucleic acid has denatured into single strands.

Protocol:

-

Sample Preparation:

-

Prepare a solution of the DNA or RNA of interest at a concentration of approximately 1-4 µM in a buffer of choice (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 7.3).

-

Prepare a stock solution of spermine tetrahydrochloride.

-

Create a series of samples with a fixed nucleic acid concentration and varying concentrations of spermine (e.g., 0 mM, 1 mM, 5 mM).

-

For duplex DNA/RNA, anneal the strands by heating to 95°C for 5 minutes and slowly cooling to room temperature.

-

-

Instrumentation:

-

Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

-

-

Data Acquisition:

-

Place the samples in quartz cuvettes and load them into the spectrophotometer.

-

Equilibrate the samples at the starting temperature (e.g., 20°C).

-

Set the spectrophotometer to monitor the absorbance at 260 nm.

-

Increase the temperature at a controlled rate (e.g., 0.5°C/minute or 1°C/minute) from the starting temperature to a final temperature where the nucleic acid is fully denatured (e.g., 95°C).

-

Record the absorbance at regular temperature intervals (e.g., every 0.5°C or 1°C).

-

-

Data Analysis:

-

Plot the absorbance at 260 nm versus temperature to obtain a melting curve.

-

The Tm is determined as the temperature corresponding to the midpoint of the transition in the melting curve. This can be calculated from the first derivative of the melting curve.

-

Compare the Tm values of samples with and without spermine to determine the spermine-induced stabilization (ΔTm).

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure of nucleic acids and any conformational changes induced by ligand binding.

Protocol:

-

Sample Preparation:

-

Prepare DNA/RNA and spermine solutions as described for the thermal denaturation assay. Typical nucleic acid concentrations are in the range of 30-60 µM.

-

Titrate the nucleic acid solution with increasing concentrations of spermine.

-

-

Instrumentation:

-

Use a CD spectropolarimeter.

-

-

Data Acquisition:

-

Place the sample in a quartz cuvette with a suitable path length (e.g., 1 cm).

-

Scan the sample over a wavelength range of approximately 200-320 nm.

-

Record the CD spectra for the nucleic acid alone and after each addition of spermine.

-

-

Data Analysis:

-

Observe changes in the CD spectrum upon spermine binding. For B-form DNA, characteristic positive and negative bands are observed around 275 nm and 245 nm, respectively. Changes in the intensity and position of these bands indicate conformational alterations.

-

The data can also be used to determine binding constants by plotting the change in CD signal at a specific wavelength against the spermine concentration and fitting the data to a binding model.

-

References

The Antioxidant Potential of Spermine and Its Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the antioxidant properties of the endogenous polyamine spermine and its derivatives. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies against oxidative stress-related pathologies. This document summarizes key quantitative data, details experimental methodologies, and visualizes the complex signaling pathways involved.

Executive Summary

Spermine, a ubiquitous polyamine, is a critical regulator of cellular processes and has emerged as a significant endogenous antioxidant. Its protective effects are multifaceted, involving direct scavenging of reactive oxygen species (ROS), chelation of transition metals, and modulation of cellular antioxidant defense pathways. This guide synthesizes the current understanding of spermine's antioxidant capabilities and those of its derivatives, providing a foundational resource for further research and development.

Quantitative Antioxidant Profile

The antioxidant capacity of spermine and its derivatives has been quantified using various in vitro assays. The following tables summarize the key findings from multiple studies, offering a comparative overview of their efficacy.

Table 1: Radical Scavenging Activity of Spermine

| Radical Species | Assay | Concentration | % Inhibition / Activity | Reference |

| Diphenyl-picryl-hydrazyl (DPPH) | Spectrophotometry | 1 mM | 8.1 ± 1.4% decomposition in 20 min | [1] |

| Hydroxyl Radical (•OH) | Electron Spin Resonance (ESR) with DMPO spin trap | 1 mM | >70% inhibition | [2] |

| Hydroxyl Radical (•OH) | Deoxyribose degradation | 0.55 mM (IC50) | 50% inhibition | [3] |

| Peroxyl Radicals | Total Radical-Trapping Antioxidant Parameter (TRAP) | 1 mM | ~20% inhibition | [4] |

Note: The pro-oxidant activity of spermine has been observed in the presence of high concentrations of transition metal ions[1].

Table 2: Inhibition of Lipid Peroxidation by Spermine

| Method | Marker | Inducer | Concentration | % Inhibition | Reference |

| Thiobarbituric Acid Reactive Substances (TBARS) | Malondialdehyde (MDA) | Quinolinic Acid | Not specified | Spermine was a better inhibitor than spermidine | |

| TBARS | Hydrogen Peroxide | 100, 500, 1000 µM | 52% decrease in MDA release (non dose-dependent) | ||

| TBARS | High Glucose/ox-LDL | 5 µM | Significant decrease in MDA levels |

Table 3: Antioxidant Activity of Spermine Derivatives

| Derivative | Assay | Activity | Reference |

| Dimethylsilane analogues (hexamine derivative) | Superoxide anion scavenging | More efficient than natural polyamines | |

| Dimethylsilane analogues (hexamine derivative) | Peroxyl radical scavenging | 65% protection at 1 mM | |

| N1-acetylspermine | Not specified | Lower Km and higher Vmax as a substrate for polyamine oxidase, which produces H2O2 |

Core Antioxidant Mechanisms and Signaling Pathways

Spermine's antioxidant effects are mediated through several direct and indirect mechanisms. These include direct interaction with and neutralization of ROS, chelation of pro-oxidant metal ions, and the activation of the Nrf2 antioxidant response pathway.

Direct Radical Scavenging

Spermine can directly scavenge highly reactive and damaging ROS, most notably the hydroxyl radical (•OH). This direct scavenging activity is a crucial first line of defense against oxidative damage to critical cellular components like DNA.

Metal Ion Chelation and Pro-oxidant/Antioxidant Duality

Spermine's polycationic nature allows it to chelate transition metal ions such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺). By sequestering these ions, spermine can prevent their participation in Fenton-like reactions, which generate highly destructive hydroxyl radicals. However, it is crucial to note that this interaction is concentration-dependent. At high concentrations of metal ions, spermine can paradoxically exhibit pro-oxidant effects by facilitating the reduction of Fe³⁺ to Fe²⁺, thereby promoting the Fenton reaction.

Spermine's dual role in modulating the Fenton reaction.

Activation of the Nrf2 Antioxidant Response Pathway

A key indirect antioxidant mechanism of spermine is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master transcriptional regulator of a battery of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.

Spermine can induce Nrf2 activation through multiple proposed mechanisms:

-

Acrolein-Mediated Activation: The metabolic breakdown of spermine by serum amine oxidases can produce acrolein, a reactive aldehyde. Acrolein can modify sulfhydryl groups on Keap1, leading to a conformational change that releases Nrf2.

-

MAP1S and p62-dependent Keap1 Degradation: Spermidine, a precursor to spermine, has been shown to activate Nrf2 through a non-canonical pathway involving Microtubule-associated protein 1S (MAP1S). MAP1S competes with Keap1 for Nrf2 binding and promotes the autophagic degradation of Keap1 via the p62 sequestosome protein.

Once activated, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).

Activation of the Nrf2 antioxidant pathway by spermine.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of spermine's antioxidant properties.

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of spermine and its derivatives by measuring the reduction of the stable DPPH radical.

Methodology:

-

Prepare a stock solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

-

Prepare various concentrations of the test compound (spermine or derivative) in a suitable solvent (e.g., DMSO or methanol).

-

In a microplate or cuvette, mix a fixed volume of the DPPH solution with varying concentrations of the test compound.

-

A control containing the solvent instead of the test compound should be included.

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solution at the characteristic wavelength of DPPH (approximately 517 nm) using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 where Acontrol is the absorbance of the control and Asample is the absorbance of the sample.

-

The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Workflow for the DPPH radical scavenging assay.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

Objective: To quantify the inhibitory effect of spermine on lipid peroxidation by measuring the formation of malondialdehyde (MDA), a major byproduct.

Methodology:

-

Prepare a biological sample, such as tissue homogenate or cell lysate.

-

Pre-incubate the sample with various concentrations of spermine or its derivatives.

-

Induce lipid peroxidation by adding a pro-oxidant, such as hydrogen peroxide, iron salts, or high glucose/oxidized LDL.

-

Stop the reaction by adding an acid, typically trichloroacetic acid (TCA), to precipitate proteins.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

To the supernatant, add thiobarbituric acid (TBA) reagent and heat the mixture (e.g., at 95°C for 30-60 minutes) to facilitate the reaction between MDA and TBA, forming a pink-colored adduct.

-

Cool the samples and measure the absorbance of the MDA-TBA adduct at approximately 532 nm.

-

A standard curve using a known concentration of MDA is used to quantify the amount of MDA in the samples.

-

The inhibitory effect of spermine is determined by comparing the MDA levels in the spermine-treated samples to the control (pro-oxidant alone).

Workflow for the TBARS assay.

Electron Spin Resonance (ESR) Spectroscopy for Hydroxyl Radical Scavenging

Objective: To directly detect and quantify the scavenging of hydroxyl radicals by spermine.

Methodology:

-

Prepare a hydroxyl radical generating system, such as the Fenton reagent (Fe²⁺ + H₂O₂) or a Cu(II)/H₂O₂ system.

-

Prepare a solution of the spin trapping agent, 5,5-dimethyl-1-pyrroline N-oxide (DMPO).

-

In an ESR tube, combine the hydroxyl radical generating system, DMPO, and varying concentrations of spermine in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

A control sample without spermine is prepared to measure the maximum hydroxyl radical signal.

-

The reaction mixture is incubated for a specific time.

-

The ESR spectrum is recorded. The hydroxyl radical reacts with DMPO to form a stable DMPO-OH adduct, which gives a characteristic 1:2:2:1 quartet signal.

-

The intensity of the DMPO-OH signal is proportional to the concentration of hydroxyl radicals.

-

The scavenging activity of spermine is determined by the reduction in the signal intensity of the DMPO-OH adduct in the presence of spermine compared to the control.

Workflow for ESR-based hydroxyl radical scavenging assay.

Implications for Drug Development

The multifaceted antioxidant properties of spermine and its derivatives make them attractive candidates for the development of novel therapeutics targeting diseases with an underlying oxidative stress component. Their ability to directly scavenge ROS and modulate the Nrf2 pathway suggests potential applications in neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions. The development of synthetic spermine analogues with enhanced stability, bioavailability, and antioxidant efficacy is a promising avenue for future research.

Conclusion

Spermine is a potent, endogenous antioxidant with a complex and versatile mechanism of action. This guide provides a comprehensive overview of its quantitative antioxidant properties, the signaling pathways it modulates, and the experimental protocols used for its investigation. A thorough understanding of these aspects is crucial for harnessing the therapeutic potential of spermine and its derivatives in the fight against oxidative stress-mediated diseases.

References

The Role of Spermine in the Regulation of Ion Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endogenous polyamines, particularly spermine, are crucial modulators of a variety of ion channels, playing a significant role in cellular excitability and signaling. This technical guide provides an in-depth overview of the regulatory effects of spermine on key ion channel families, including inwardly rectifying potassium (Kir) channels, N-methyl-D-aspartate (NMDA) receptors, and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. We will explore the molecular mechanisms of spermine-mediated modulation, present quantitative data on these interactions, and provide detailed experimental protocols for studying these phenomena. This guide is intended to be a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction

Spermine, a ubiquitous polyamine, is a key intracellular cation that has been shown to interact with and modulate the function of numerous ion channels.[1][2][3] These interactions are critical for a variety of physiological processes, including the maintenance of resting membrane potential, neuronal excitability, and synaptic plasticity.[1][2] The regulatory effects of spermine are diverse, ranging from voltage-dependent channel block to allosteric modulation of channel gating. A comprehensive understanding of these mechanisms is essential for elucidating the physiological roles of spermine and for the development of novel therapeutics targeting ion channels.

This guide will focus on the well-characterized interactions of spermine with three major classes of ion channels:

-

Inwardly Rectifying Potassium (Kir) Channels: Spermine is a primary factor responsible for the characteristic inward rectification of these channels, a process vital for stabilizing the resting membrane potential in many cell types.

-

N-methyl-D-aspartate (NMDA) Receptors: Spermine exhibits complex modulatory effects on NMDA receptors, influencing their activation, desensitization, and ion permeation, which are critical for synaptic transmission and plasticity.

-

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptors: Spermine-dependent block of calcium-permeable AMPA receptors contributes to their inwardly rectifying current-voltage relationship and plays a role in synaptic function.

Mechanisms of Spermine-Mediated Ion Channel Regulation

The primary mechanism by which intracellular spermine regulates ion channels is through direct, voltage-dependent block of the channel pore. At depolarized membrane potentials, the positively charged spermine molecule enters the open channel pore from the intracellular side, physically occluding the permeation pathway for other ions. This block is relieved at hyperpolarized potentials, allowing for inward current flow.

In addition to direct pore block, spermine can also modulate ion channel function through allosteric mechanisms. For instance, extracellular spermine can bind to distinct sites on NMDA receptors to either potentiate or inhibit their activity, depending on the subunit composition and the presence of other modulators.

Key Amino Acid Residues in Spermine Binding

Site-directed mutagenesis studies have identified several key amino acid residues within the pore-forming and cytoplasmic domains of ion channels that are critical for spermine binding and modulation.

-

Kir Channels: An aspartate residue in the second transmembrane domain (D172 in Kir2.1) and two glutamate residues in the C-terminus (E224 and E229 in Kir2.1) are crucial for the high-affinity, voltage-dependent block by spermine.

-

NMDA Receptors: Acidic residues in the amino-terminal domain (ATD) of the NR1 and NR2B subunits have been implicated in the allosteric modulation of receptor activity by spermine. For instance, mutation of E342 in the NR1 subunit has been shown to reduce spermine-dependent stimulation.

-

AMPA Receptors: The Q/R site in the pore loop of the GluA2 subunit is a major determinant of calcium permeability and polyamine block. Receptors lacking the edited GluA2 subunit (containing a glutamine, Q) are highly permeable to calcium and are strongly blocked by intracellular spermine.

Quantitative Analysis of Spermine-Ion Channel Interactions

The interaction of spermine with ion channels can be quantified by determining key parameters such as the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). These values provide a measure of the potency and affinity of spermine for a particular channel.

Inwardly Rectifying Potassium (Kir) Channels

| Channel Subtype | Parameter | Value | Experimental Condition | Reference |

| Kir2.1 | K0.5 (Spermine) | 5.9 nM | +40 mV | |

| Kir2.1 (D172N mutant) | K0.5 (Spermine) | 90 nM | +40 mV | |

| Kir2.1 (E224G mutant) | K0.5 (Spermine) | 6,030 nM | +40 mV | |

| Kir3.1/GIRK1 | Kd (Spermine) | 26 µM | Isothermal Titration Calorimetry |

N-methyl-D-aspartate (NMDA) Receptors

| Receptor Subunit | Parameter | Value | Experimental Condition | Reference |

| NR1-R | Kd (Spermine) | 19 µM | Radioligand binding assay | |

| NR2A-R | Kd (Spermine) | 140 µM | Radioligand binding assay | |

| NR2B-R | Kd (Spermine) | 33 µM | Radioligand binding assay | |

| Native NMDA Receptors | EC50 (Spermine stimulation) | 2.2 µM | [3H]MK-801 binding |

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptors

| Receptor Type | Parameter | Value | Experimental Condition | Reference |

| Type II AMPA Receptors (Ca2+-permeable) | IC50 (External Spermine) | 170 µM | Whole-cell recording | |

| Recombinant GluR6(Q)/KA-2 Receptors | IC50 (Intracellular Spermine) | 1.7 µM | Outside-out patch recording | |

| GluA2(Q) Receptors | Conductance Reduction | ~50% | 0.5 - 1.0 mM Spermine |

Experimental Protocols

The study of spermine's effects on ion channels relies on a combination of molecular biology and electrophysiological techniques. Below are detailed methodologies for key experiments.

Patch-Clamp Electrophysiology for Measuring Spermine Block

This protocol describes the inside-out patch-clamp configuration, which is ideal for studying the effects of intracellularly applied spermine.

4.1.1. Cell Preparation and Channel Expression:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293 cells) or primary neurons.

-

Transfection: Transfect the cells with plasmids encoding the ion channel of interest. For studying spermine block of Kir or AMPA channels, co-transfection with a fluorescent protein (e.g., GFP) can aid in identifying transfected cells.

-

Incubation: Allow 24-48 hours for channel expression before recording.

4.1.2. Pipette and Solution Preparation:

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with pipette solution.

-

Pipette Solution (extracellular): Prepare a solution mimicking the extracellular environment. A typical composition is (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH adjusted to 7.4 with NaOH.

-

Bath Solution (intracellular): Prepare a solution mimicking the intracellular environment. A typical composition is (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, pH adjusted to 7.2 with KOH.

-

Spermine Stock Solution: Prepare a concentrated stock solution of spermine tetrahydrochloride in deionized water and make fresh dilutions in the bath solution on the day of the experiment.

4.1.3. Recording Procedure:

-

Cell Identification: Identify a transfected cell under a microscope.

-

Giga-seal Formation: Approach the cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Inside-Out Patch Excision: Retract the pipette from the cell to excise a patch of membrane, with the intracellular face now exposed to the bath solution.

-

Voltage Protocol: Apply a series of voltage steps or ramps using a patch-clamp amplifier and data acquisition software. A typical protocol to study inward rectification would involve holding the membrane potential at a negative value (e.g., -80 mV) and then applying depolarizing steps to various positive potentials.

-

Spermine Application: Perfuse the bath with solutions containing different concentrations of spermine.

-

Data Analysis: Measure the current amplitude at different voltages in the absence and presence of spermine. Calculate the degree of block and plot current-voltage (I-V) relationships.

Site-Directed Mutagenesis to Identify Spermine Binding Sites

This protocol outlines the general steps for introducing point mutations into an ion channel's cDNA to investigate the role of specific amino acid residues in spermine interaction.

4.2.1. Primer Design:

-

Design a pair of complementary mutagenic primers containing the desired nucleotide change. The primers should be 25-45 bases in length with the mutation in the center.

-

Ensure the primers have a melting temperature (Tm) of ≥78°C.

4.2.2. Mutagenesis PCR:

-

Set up a PCR reaction containing the template plasmid (wild-type ion channel cDNA), the mutagenic primers, a high-fidelity DNA polymerase, and dNTPs.

-

Perform thermal cycling with an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension.

4.2.3. Template Digestion and Transformation:

-

Digest the parental, non-mutated DNA template with the DpnI restriction enzyme, which specifically cleaves methylated DNA.

-

Transform the DpnI-treated DNA into competent E. coli cells.

4.2.4. Clone Selection and Verification:

-

Plate the transformed bacteria on an appropriate antibiotic selection plate and incubate overnight.

-

Pick individual colonies and grow them in liquid culture.

-

Isolate the plasmid DNA from the cultures.

-

Verify the presence of the desired mutation by DNA sequencing.

4.2.5. Functional Characterization:

-

Express the mutated ion channel in a suitable system (e.g., Xenopus oocytes or mammalian cells).

-

Perform electrophysiological recordings as described in Protocol 4.1 to assess the effect of the mutation on spermine sensitivity.

Visualizing Spermine-Ion Channel Interactions

Graphviz diagrams can be used to illustrate the complex signaling pathways and experimental workflows involved in studying spermine's role in ion channel regulation.

Signaling Pathway of Inward Rectification by Spermine

Caption: Voltage-dependent block of a Kir channel by intracellular spermine.

Experimental Workflow for Site-Directed Mutagenesis and Functional Analysis

Caption: Workflow for investigating spermine binding sites using site-directed mutagenesis.

Conclusion

Spermine is a potent and physiologically relevant regulator of a diverse range of ion channels. Its modulatory actions, primarily through voltage-dependent pore block and allosteric mechanisms, have profound effects on cellular excitability and signaling. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the intricate roles of spermine in ion channel function and to explore the potential of targeting these interactions for therapeutic benefit. The continued application of techniques such as patch-clamp electrophysiology and site-directed mutagenesis, coupled with structural biology approaches, will undoubtedly lead to a deeper understanding of the complex interplay between polyamines and ion channels.

References

An In-depth Technical Guide to the Biosynthesis and Catabolism of Polyamines

For Researchers, Scientists, and Drug Development Professionals